molecular formula C11H15NO4S B2435101 Furan-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone CAS No. 1448071-66-6

Furan-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone

Cat. No.: B2435101
CAS No.: 1448071-66-6
M. Wt: 257.3
InChI Key: PFXCSTWTALBEFG-UHFFFAOYSA-N
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Description

Furan-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone is a complex organic compound that features a furan ring, a piperidine ring, and a methylsulfonyl group

Properties

IUPAC Name

furan-2-yl-(4-methylsulfonylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-17(14,15)9-4-6-12(7-5-9)11(13)10-3-2-8-16-10/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXCSTWTALBEFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiol-Mediated Sulfur Functionalization

This approach exploits sequential sulfur-based transformations to install the methylsulfonyl group at the 4-position of piperidine (Fig. 1):

  • Thioacetal Formation : Piperidine-4-one is treated with ethanedithiol under acidic conditions (e.g., BF₃·Et₂O) to form a thioacetal, masking the ketone.
  • Reduction to 4-Mercaptopiperidine : The thioacetal undergoes reductive cleavage using Raney nickel in ethanol, yielding 4-mercaptopiperidine.
  • Methylation : The thiol group is alkylated with methyl iodide in the presence of a base (e.g., K₂CO₃), producing 4-(methylthio)piperidine.
  • Oxidation to Sulfone : Oxidation with m-chloroperbenzoic acid (mCPBA) or H₂O₂/Na₂WO₄ converts the sulfide to the sulfone, yielding 4-(methylsulfonyl)piperidine.

Key Advantages :

  • High regioselectivity ensured by the thioacetal directing group.
  • Compatibility with scalable, multigram synthesis.

Limitations :

  • Requires handling of malodorous thiol intermediates.
  • Oxidation conditions may necessitate stringent temperature control.

Direct Radical Sulfonylation

Inspired by copper-catalyzed methyl sulfonylation methodologies, this route employs dimethyl sulfoxide (DMSO) as a methylsulfonyl radical source:

  • Substrate Preparation : A piperidine derivative with a latent radical acceptor (e.g., 4-vinylpiperidine) is subjected to DMSO, Cu(I)Br, and O₂.
  • Radical Generation : Hydroxyl radicals (·OH), generated via Cu/O₂ activation, abstract hydrogen from DMSO, producing methylsulfonyl radicals (·SO₂CH₃).
  • Radical Addition : The methylsulfonyl radical adds to the vinyl group, followed by hydrogen atom transfer (HAT) to yield 4-(methylsulfonyl)piperidine.

Mechanistic Insights :

  • Isotopic labeling studies confirm DMSO as the sulfur source.
  • Oxygen acts as a terminal oxidant, regenerating the Cu catalyst.

Challenges :

  • Limited applicability to saturated piperidine systems without pre-installed unsaturation.
  • Competing overoxidation may necessitate careful stoichiometric control.

Acylation of 4-(Methylsulfonyl)piperidine with Furan-2-carbonyl Chloride

The final step involves coupling the sulfonylated piperidine with a furan-2-carbonyl group (Fig. 2):

  • Preparation of Furan-2-carbonyl Chloride : Furan-2-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in anhydrous dichloromethane.
  • N-Acylation Reaction : 4-(Methylsulfonyl)piperidine is reacted with furan-2-carbonyl chloride in the presence of a tertiary amine base (e.g., Et₃N) to form the target methanone.

Optimization Considerations :

  • Solvent Choice : Dichloromethane or THF ensures solubility of both reactants.
  • Temperature : Reactions typically proceed at 0–25°C to minimize side reactions (e.g., piperidine sulfone hydrolysis).
  • Yield : Reported yields range from 65–85%, depending on purity of intermediates.

Side Reactions :

  • Competing O-acylation of the furan oxygen is suppressed by using non-polar solvents.
  • Excess base may deprotonate the piperidine, slowing acylation kinetics.

Alternative Routes via Heterocyclic Cycloaddition

Copper-Catalyzed [3+2] Cycloaddition

A modular approach constructs the furan ring in situ while introducing the piperidine sulfone moiety (Fig. 3):

  • Diazo Compound Preparation : α-Diazo-β-keto esters are synthesized from β-keto esters via diazo transfer.
  • Cycloaddition with Enamines : Copper(I) catalysts (e.g., CuOTf) mediate [3+2] cycloaddition between diazo compounds and enamine derivatives, yielding 2-aminofurans.
  • Post-Functionalization : The amine group on the furan is replaced with the 4-(methylsulfonyl)piperidine moiety via nucleophilic substitution or reductive amination.

Advantages :

  • Enables rapid diversification of furan substituents.
  • Compatible with asymmetric catalysis for enantioselective synthesis.

Drawbacks :

  • Multi-step sequence reduces overall yield.
  • Sensitivity of diazo compounds to moisture and shock.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield (%) Complexity Scalability
Thiol-Mediated Sulfonylation Thioacetal, methylation, oxidation 70–80 Moderate High
Radical Sulfonylation Cu/O₂, DMSO, radical addition 50–65 High Moderate
N-Acylation Acyl chloride, base coupling 65–85 Low High
Cycloaddition Diazo, Cu catalysis, functionalization 40–60 High Low

Mechanistic and Practical Considerations

Regioselectivity in Piperidine Sulfonylation

The 4-position of piperidine is electronically and sterically equivalent to the 2-position due to the ring's symmetry. Directed functionalization (e.g., via thioacetal intermediates) is essential to achieve regiocontrol. Computational studies suggest that sulfonylation at the 4-position is favored by transition-state stabilization through hyperconjugative effects.

Stability of Intermediates

  • 4-Mercaptopiperidine : Prone to oxidation; requires inert atmosphere storage.
  • Furan-2-carbonyl Chloride : Hydrolyzes readily; must be used immediately after preparation.

Green Chemistry Metrics

  • Atom Economy : The thiol-mediated route scores higher (78%) compared to radical methods (62%) due to fewer stoichiometric byproducts.
  • Solvent Waste : Dichloromethane usage in acylation steps poses environmental concerns; substitution with cyclopentyl methyl ether (CPME) is under investigation.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the furan and piperidine rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Furan-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone is explored for its potential as a lead compound in drug development due to its pharmacological properties. Its structure suggests possible interactions with biological targets, making it a candidate for further investigation in the treatment of various diseases.

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The presence of the sulfonamide group is particularly noteworthy for its potential antiprotozoal effects against Plasmodium falciparum, the causative agent of malaria.
  • Anticancer Properties : Research has shown that derivatives of piperidine compounds can inhibit cancer cell proliferation. A case study demonstrated that structural analogs exhibited significant cytotoxicity against several cancer cell lines, suggesting that furan-containing compounds may also possess similar activities .

Biological Studies

The compound can serve as a valuable probe in biological research to elucidate enzyme mechanisms or to explore new therapeutic pathways. Its unique structure allows it to interact with various molecular targets, potentially modulating their activity.

  • Mechanism of Action : Investigations into the mechanism of action reveal that the compound may bind to specific enzymes or receptors, influencing their activity. This interaction could lead to desired biological effects, such as inhibition of disease pathways or modulation of cellular responses.

Industrial Applications

In addition to its medicinal uses, this compound has applications in the development of advanced materials and chemical processes:

  • Organic Synthesis : It serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals .
  • Material Science : The compound's unique properties may be utilized in creating new materials with specific functionalities, such as polymers or coatings.

Antimicrobial Evaluation

A study evaluated the antimicrobial effects of furan derivatives similar to this compound. The results indicated an MIC (Minimum Inhibitory Concentration) range between 3.12 and 12.5 µg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent.

Anticancer Activity

Research focused on the synthesis and biological evaluation of pyridine derivatives related to the compound demonstrated significant anticancer activity against various cancer cell lines. These findings support the exploration of furan derivatives for their therapeutic potential in oncology.

Mechanism of Action

The mechanism of action of Furan-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the piperidine ring can form hydrogen bonds with biological molecules. The methylsulfonyl group can enhance the compound’s solubility and reactivity, facilitating its interaction with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-yl(4-(methylthio)piperidin-1-yl)methanone: Similar structure but with a methylthio group instead of a methylsulfonyl group.

    Furan-2-yl(4-(methylamino)piperidin-1-yl)methanone: Contains a methylamino group instead of a methylsulfonyl group.

Uniqueness

Furan-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties such as increased polarity and reactivity. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.

Biological Activity

Furan-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone is a complex organic compound that belongs to the class of piperidine derivatives, which are known for their diverse biological activities. This article explores its biological activity through various studies, mechanisms of action, and potential therapeutic applications.

Overview of Biological Activity

Furan derivatives, including this compound, have been reported to exhibit a range of biological activities such as:

  • Antitumor properties : Various studies have shown that compounds with similar structural motifs can inhibit tumor growth and induce apoptosis in cancer cells.
  • Antibacterial effects : The presence of the piperidine and furan rings contributes to interactions with bacterial enzymes and receptors, potentially leading to antibacterial activity.
  • Antioxidative properties : These compounds may also exhibit antioxidative effects by scavenging free radicals and reducing oxidative stress.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Here are some proposed mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways. For instance, it has been suggested that similar compounds can inhibit proteases or kinases related to cancer progression.
  • Receptor Binding : The structural components allow for binding to various receptors, influencing cellular responses. For example, some derivatives have shown affinity for serotonin receptors, which are crucial in mood regulation and neuropsychiatric conditions.
  • Gene Expression Modulation : By interacting with transcription factors or other regulatory proteins, this compound may alter gene expression patterns associated with cell proliferation and survival.

Case Studies and Experimental Evidence

Several studies have investigated the biological activity of compounds related to this compound:

  • Antitumor Activity :
    • A study demonstrated that benzofuran derivatives exhibited significant antiproliferative effects against various cancer cell lines, including breast and colorectal cancers, with IC50 values ranging from 7.9 to 92 µM .
    • Another research highlighted that compounds with similar piperidine structures showed selective inhibition of cancer cell growth through apoptosis induction .
  • Antibacterial Properties :
    • Research indicated that furan-containing compounds could disrupt bacterial cell wall synthesis or function as efflux pump inhibitors, enhancing the efficacy of existing antibiotics .
  • Neuropharmacological Effects :
    • Compounds with piperidine moieties have been linked to modulation of neurotransmitter systems. For instance, specific derivatives were found to act as selective serotonin reuptake inhibitors (SSRIs), suggesting potential applications in treating depression and anxiety disorders .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits growth in various cancer cell lines
AntibacterialDisrupts bacterial functions
NeuropharmacologicalModulates neurotransmitter systems
AntioxidativeScavenges free radicals

Q & A

Q. Q1. What are the standard synthetic routes for preparing Furan-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:

  • Step 1 : React 1-(2-furoyl)piperazine with a sulfonyl chloride derivative (e.g., methylsulfonyl chloride) under basic conditions (e.g., K₂CO₃) in acetonitrile at 70°C.
  • Step 2 : Purify via column chromatography and confirm structure using 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR. Key peaks include aromatic protons (δ 6.5–8.0 ppm) and sulfonyl-group carbons (δ 40–45 ppm) .

Q. Q2. How is the structural integrity of the compound validated post-synthesis?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement. For example, bond lengths and angles in the piperidine ring can be compared to ideal values (e.g., C–C bond ≈ 1.54 Å) .
  • Spectroscopy : 1H^1 \text{H}-NMR detects furan protons (δ 6.6–7.6 ppm) and sulfonyl-adjacent methyl groups (δ 2.5–3.0 ppm). IR confirms the carbonyl (C=O) stretch at ~1660 cm⁻¹ and sulfonyl (S=O) at ~1150 cm⁻¹ .

Advanced Synthesis Challenges

Q. Q3. How can synthetic yields be optimized for the methylsulfonyl-piperidine moiety?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency.
  • Temperature control : Maintain 70–80°C to avoid side reactions (e.g., sulfone over-oxidation).
  • Catalyst use : Triethylamine or DMAP accelerates coupling reactions .

Q. Q4. What strategies mitigate hydrolysis of the sulfonyl group during synthesis?

  • Use anhydrous conditions and inert gas (N₂/Ar) to prevent moisture exposure.
  • Avoid strong acids/bases; employ mild reducing agents (e.g., SnCl₂ for nitro-group reduction without affecting sulfonyl) .

Structural and Conformational Analysis

Q. Q5. How does the sulfonyl group influence the piperidine ring conformation?

  • The sulfonyl group induces chair-to-boat puckering in the piperidine ring due to steric and electronic effects. Use Cremer-Pople parameters (e.g., puckering amplitude qq) to quantify deviations from planarity .
  • Computational studies (DFT) predict energy minima for chair (ΔG ≈ 0 kcal/mol) vs. boat (ΔG ≈ 2.5 kcal/mol) conformers .

Q. Q6. How are crystallographic data discrepancies resolved (e.g., SHELX refinement errors)?

  • Check for twinning or disordered atoms using PLATON.
  • Adjust weighting schemes in SHELXL (e.g., WGHT 0.1) to improve R-factor convergence (<0.05) .

Biological Evaluation

Q. Q7. What in vitro assays are suitable for evaluating the compound’s bioactivity?

  • Antimicrobial testing : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains.
  • Enzyme inhibition : Measure IC₅₀ against target enzymes (e.g., kinases) via fluorescence-based assays .

Q. Q8. How can structure-activity relationships (SAR) be explored for this compound?

  • Derivatization : Modify the furan (e.g., bromination) or sulfonyl group (e.g., substituent variation).
  • In silico docking : Use AutoDock Vina to predict binding affinities to targets like COX-2 or β-lactamases .

Data Contradictions and Resolution

Q. Q9. How to address conflicting solubility data in biological assays?

  • Analytical validation : Use HPLC (C18 column, MeCN/H₂O mobile phase) to confirm purity (>95%).
  • Solubility enhancers : Employ DMSO/cosolvents (e.g., PEG-400) at <1% v/v to avoid cytotoxicity .

Q. Q10. Why might NMR spectra show unexpected splitting patterns?

  • Dynamic effects : Rotameric interconversion of the piperidine ring (e.g., at 298 K) broadens peaks. Use variable-temperature NMR (e.g., 233 K) to freeze conformers .

Computational and Mechanistic Studies

Q. Q11. How to model the compound’s electronic properties for reactivity predictions?

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level. Analyze HOMO/LUMO gaps to predict nucleophilic/electrophilic sites (e.g., furan C-3 as electron-rich) .

Q. Q12. What mechanistic insights explain sulfonyl group stability under acidic conditions?

  • The sulfonyl group’s strong electron-withdrawing effect stabilizes adjacent bonds. MD simulations show minimal bond elongation (Δ < 0.05 Å) at pH 2–7 .

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